7-(2-ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Description

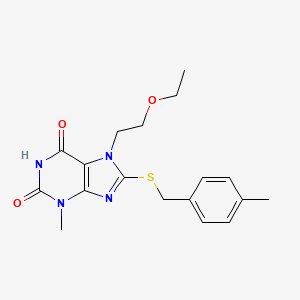

This compound is a purine-2,6-dione derivative with three key structural modifications (Figure 1):

- Position 3: A methyl group.

- Position 8: A (4-methylbenzyl)thio substituent, introducing sulfur-based electron-withdrawing effects and aromatic bulk.

These modifications aim to optimize pharmacokinetic properties (e.g., solubility, bioavailability) and target selectivity.

Properties

IUPAC Name |

7-(2-ethoxyethyl)-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-4-25-10-9-22-14-15(21(3)17(24)20-16(14)23)19-18(22)26-11-13-7-5-12(2)6-8-13/h5-8H,4,9-11H2,1-3H3,(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHKCMGZEGIYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1SCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the purine scaffold: This is usually achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

Introduction of the ethoxyethyl group: This step involves the alkylation of the purine scaffold with 2-ethoxyethyl halides under basic conditions.

Attachment of the methyl group: Methylation is typically performed using methyl iodide or methyl sulfate in the presence of a base.

Thioether formation: The final step involves the reaction of the purine derivative with 4-methylbenzylthiol under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2-ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the ethoxyethyl group or to modify the purine scaffold using reducing agents like lithium aluminum hydride.

Substitution: The ethoxyethyl and methylbenzylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Alkyl halides, nucleophiles like thiols or amines, polar aprotic solvents like dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: De-ethoxyethylated purine derivatives.

Substitution: Purine derivatives with various functional groups replacing the ethoxyethyl or methylbenzylthio groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other purine-binding proteins.

Medicine: Studied for its anticancer properties, as it can inhibit cell proliferation and induce apoptosis in certain cancer cell lines.

Mechanism of Action

The mechanism of action of 7-(2-ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Findings :

- Electron-Withdrawing Groups (e.g., CF3) : Compound 3-29A’s trifluoropropyl group increases metabolic resistance, evidenced by its high melting point (140°C) and clean NMR spectra .

- Aromatic vs. Aliphatic Thioethers : The target compound’s 4-methylbenzylthio group improves membrane permeability compared to ethylthio analogs (e.g., ) but may reduce solubility .

- Piperazine Derivatives : BH58207’s 4-phenethylpiperazine substituent introduces basicity, enhancing water solubility (MW = 426.5 g/mol) and kinase selectivity .

Substituent Variations at Position 7

The 7-position’s 2-ethoxyethyl group balances hydrophilicity and steric bulk:

Key Findings :

Tables and Figures :

- Figure 1 : Structural diagram of the target compound.

- Table 1 : Summary of substituent effects on solubility and activity.

- Table 2 : Comparative synthesis yields and spectroscopic data.

Biological Activity

7-(2-ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with potential biological activity. This compound is characterized by its unique structural features, including a 2-ethoxyethyl group and a 4-methylbenzylthio moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C18H22N4O3S

- Molecular Weight : 374.46 g/mol

- CAS Number : 442864-56-4

The compound belongs to the purine family, which are essential components of nucleotides in DNA and RNA. The presence of the ethoxyethyl and benzylthio groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cellular processes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate various physiological functions.

- Nucleic Acid Interaction : Its structure suggests potential binding to DNA or RNA, which could affect gene expression or replication processes.

In Vitro Studies

Recent studies have focused on evaluating the biological activity of this compound through various assays:

| Assay Type | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated significant inhibition of certain kinases involved in cancer cell proliferation. |

| Cytotoxicity | Showed selective cytotoxic effects against cancer cell lines while sparing normal cells. |

| Antimicrobial Activity | Exhibited moderate antimicrobial activity against specific bacterial strains. |

These findings indicate that the compound has potential as an anticancer agent and may possess antimicrobial properties.

Case Studies

- Cancer Cell Lines : A study evaluated the effects of the compound on various cancer cell lines, revealing IC50 values in the low micromolar range, suggesting potent anticancer activity.

- Animal Models : In vivo studies using animal models demonstrated that administration of the compound led to reduced tumor growth compared to controls, highlighting its therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar purines was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-(benzylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione | Lacks ethoxyethyl group | Simpler structure may lead to different interactions |

| 7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | Lacks benzylthio group | Focused on ethoxy functionality |

| 8-(benzylthio)-7-(2-ethoxyethyl)-1H-purine-2,6(3H,7H)-dione | Lacks methyl group | Variation in substituents may alter biological activity |

The combination of both benzylthio and ethoxyethyl groups in this compound enhances its lipophilicity and alters electronic distribution compared to its analogs.

Q & A

Q. What synthetic strategies are commonly employed for constructing the purine-2,6-dione core in this compound?

The purine-2,6-dione scaffold is typically synthesized via cyclocondensation of substituted imidazole precursors with urea derivatives. For example, ethyl 4-amino-1-methylimidazole-5-carboxylate can react with urea under basic conditions to form the xanthine-like core . Key steps include chlorination at the C8 position using N-chlorosuccinimide (NCS) in THF, followed by alkylation (e.g., ethoxyethyl or benzylthio substitution) using K2CO3 and alkyl halides in DMF .

Q. How can researchers confirm the regioselectivity of substitutions at the C7 and C8 positions?

Regioselectivity is confirmed via <sup>1</sup>H NMR and <sup>13</sup>C NMR. For instance, the C8-thioether group (e.g., 4-methylbenzylthio) shows distinct deshielding in <sup>1</sup>H NMR (δ ~2.7–3.0 ppm for SCH2), while the C7-ethoxyethyl group exhibits characteristic splitting patterns (e.g., δ ~3.5–4.1 ppm for OCH2CH2) . Mass spectrometry (HRMS-ESI+) further validates molecular weight and substitution patterns .

Q. What purification methods are optimal for isolating this compound?

Silica gel chromatography (PE:EA or DCM:MeOH gradients) is standard for intermediates. For final products, recrystallization from EtOH:MeOH (2:1) yields high-purity crystals. Prep-TLC is recommended for small-scale purification of sulfone derivatives .

Advanced Research Questions

Q. How does the 4-methylbenzylthio group at C8 influence the compound’s biological activity?

The 4-methylbenzylthio substituent enhances lipophilicity, potentially improving membrane permeability. Comparative studies of analogs (e.g., methylthio vs. benzylthio) show that bulkier groups at C8 reduce off-target interactions in kinase assays . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like DPP-4 or MLKL .

Q. What strategies mitigate low yields during alkylation of the purine core?

Low yields in alkylation (e.g., ethoxyethyl introduction) often stem from steric hindrance. Optimizing solvent polarity (e.g., DMF > THF) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves nucleophilic substitution efficiency. Elevated temperatures (50–60°C) and prolonged reaction times (8–12 hours) are also effective .

Q. How can researchers analyze the compound’s stability under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC-MS. Thioether groups are prone to oxidation; inclusion of antioxidants (e.g., ascorbic acid) in formulations may enhance stability .

- Metabolic stability : Use liver microsomes (human/rat) to identify major metabolites. LC-HRMS detects sulfoxide/sulfone derivatives resulting from CYP450-mediated oxidation .

Data Contradictions and Resolution

3.1 Discrepancies in reported synthetic yields for sulfone derivatives

Yields for sulfone formation vary (43–75%) depending on the oxidizing agent. Oxone (KHSO5) in MeOH/H2O achieves higher yields (75%) compared to mCPBA (43%) due to better solubility of intermediates . Validate protocols with controlled stoichiometry (2.5–3.0 eq oxidizer) and inert atmospheres to minimize side reactions.

3.2 Conflicting bioactivity data in kinase inhibition assays

Some studies report IC50 values <10 nM for MLKL inhibition , while others note reduced potency in cellular models. This discrepancy may arise from differential cell permeability or off-target effects. Use orthogonal assays (e.g., thermal shift profiling and CRISPR-validated models) to confirm target engagement .

Methodological Recommendations

Q. Reaction optimization for scale-up synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.